4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BES or BES-1 and is a sulfonamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide involves its binding to the active site of the target protein. This binding can lead to inhibition of the protein's activity or modulation of its function. The precise mechanism of action may vary depending on the target protein and the specific interaction between BES and the protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide depend on the target protein and the specific interaction between BES and the protein. Some of the reported effects include inhibition of carbonic anhydrase activity, modulation of aldose reductase activity, and inhibition of tumor cell growth.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide in lab experiments include its high potency and selectivity for specific target proteins. The limitations of using BES include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of 4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide in scientific research. These include the development of new synthetic methods for BES, the identification of new target proteins for BES, and the optimization of BES for use as a therapeutic agent. Additionally, further studies are needed to investigate the potential side effects and toxicity of BES and to develop methods for mitigating these effects.
Synthesis Methods
The synthesis of 4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide involves the reaction of 4-bromo-benzenesulfonyl chloride with 1-ethyl-2-pyrrolidinylmethanamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
Scientific Research Applications
The scientific research application of 4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide is vast and includes its use in various fields such as biochemistry, pharmacology, and medicinal chemistry. This compound has been used as a tool in the study of protein-ligand interactions and has been shown to bind to various proteins such as carbonic anhydrase and aldose reductase.
properties
Product Name |
4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide |
---|---|
Molecular Formula |
C13H19BrN2O2S |
Molecular Weight |
347.27 g/mol |
IUPAC Name |
4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H19BrN2O2S/c1-2-16-9-3-4-12(16)10-15-19(17,18)13-7-5-11(14)6-8-13/h5-8,12,15H,2-4,9-10H2,1H3 |
InChI Key |
OBXNLJAWGSQUTN-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.